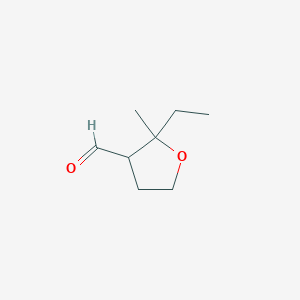
2-Ethyl-2-methyloxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-oxolane with ethylmagnesium bromide, followed by oxidation with an appropriate oxidizing agent such as pyridinium chlorochromate (PCC). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the reaction, and continuous flow reactors are employed to maintain optimal reaction conditions. This method ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethyl-2-methyloxolane-3-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A similar compound with one less ethyl group, used as a solvent and in organic synthesis.
2-Methyltetrahydrofuran: Another related compound, known for its use as a green solvent in chemical reactions.
Uniqueness
2-Ethyl-2-methyloxolane-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Número CAS |
75370-68-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-ethyl-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)7(6-9)4-5-10-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
RVZPJOQQCNTIER-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(CCO1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


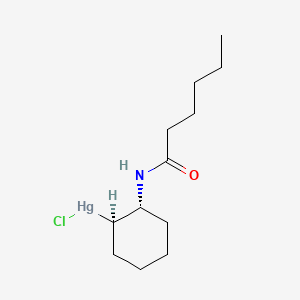
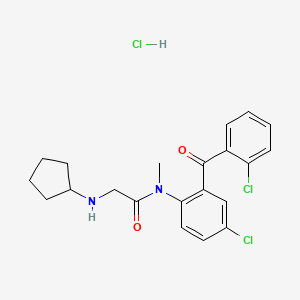
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

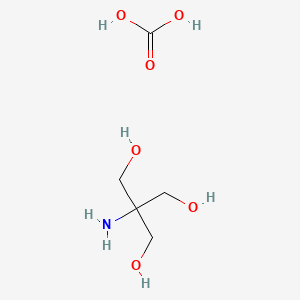
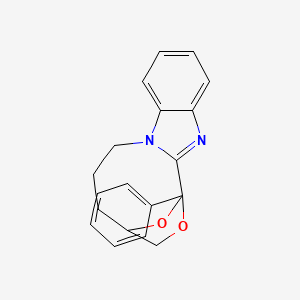
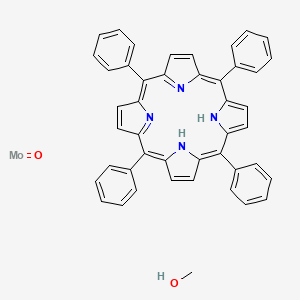
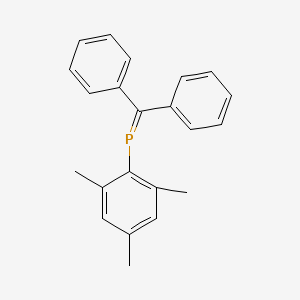
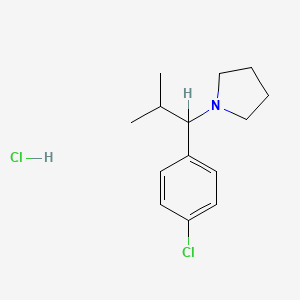

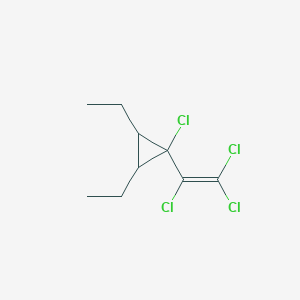

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

